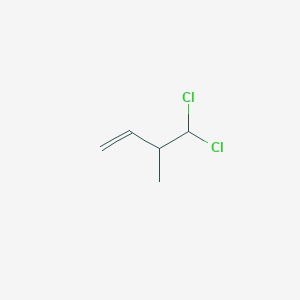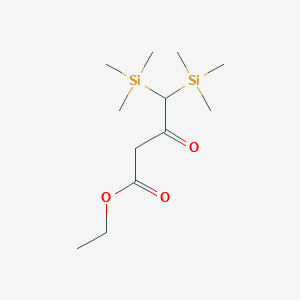
2-Amino-14-methylhexadec-4-ene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-14-methylhexadec-4-ene-1,3-diol is an organic compound with the molecular formula C17H35NO2. It is a sphingoid base, which means it is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain fatty acids or their derivatives.
Amidation: The fatty acid is first converted into an amide through a reaction with ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Double Bond Introduction: The double bond is introduced through dehydrogenation reactions, typically using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation, reduction, and hydroxylation reactions.
Catalysts: Industrial catalysts are employed to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
2-Amino-14-methylhexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
科学的研究の応用
2-Amino-14-methylhexadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in sphingolipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties.
作用機序
The mechanism of action of 2-Amino-14-methylhexadec-4-ene-1,3-diol involves its interaction with cellular membranes and enzymes involved in sphingolipid metabolism. The compound can:
Modulate Enzyme Activity: It affects the activity of enzymes such as sphingomyelinase and ceramidase, which are involved in the breakdown and synthesis of sphingolipids.
Alter Membrane Properties: By incorporating into cell membranes, it can influence membrane fluidity and permeability, affecting cellular signaling and function.
類似化合物との比較
Similar Compounds
Sphingosine: A structurally related compound with a similar sphingoid base structure.
Phytosphingosine: Another sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: A saturated analog of sphingosine.
Uniqueness
2-Amino-14-methylhexadec-4-ene-1,3-diol is unique due to its specific structure, which includes a methyl group at the 14th position and a double bond at the 4th position. This unique structure imparts distinct biochemical properties, making it valuable in research and industrial applications.
特性
CAS番号 |
86067-68-7 |
|---|---|
分子式 |
C17H35NO2 |
分子量 |
285.5 g/mol |
IUPAC名 |
2-amino-14-methylhexadec-4-ene-1,3-diol |
InChI |
InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |
InChIキー |
NJVGCHGRFMZTKV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCC=CC(C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


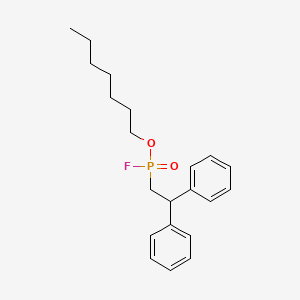
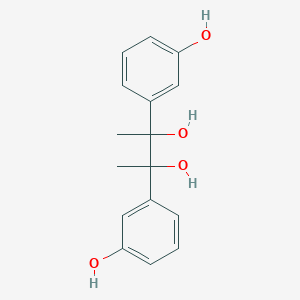
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
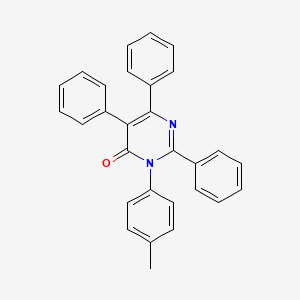


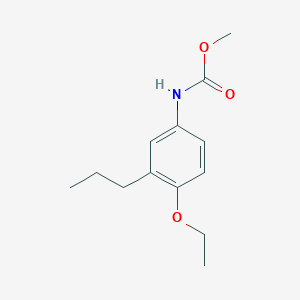
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
